Cas no 1706461-02-0 (Cyclopent[b]indol-2-amine, 1,2,3,4-tetrahydro-7-methoxy-)
![Cyclopent[b]indol-2-amine, 1,2,3,4-tetrahydro-7-methoxy- structure](https://www.kuujia.com/scimg/cas/1706461-02-0x500.png)
Cyclopent[b]indol-2-amine, 1,2,3,4-tetrahydro-7-methoxy- Chemical and Physical Properties
Names and Identifiers
-
- Cyclopent[b]indol-2-amine, 1,2,3,4-tetrahydro-7-methoxy-
- EN300-748973
- 1706461-02-0
- 7-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indol-2-amine
- starbld0011330
- 7-methoxy-1H,2H,3H,4H-cyclopenta[b]indol-2-amine
- AKOS016353114
-
- Inchi: 1S/C12H14N2O/c1-15-8-2-3-11-10(6-8)9-4-7(13)5-12(9)14-11/h2-3,6-7,14H,4-5,13H2,1H3
- InChI Key: CDQWCODTCBODIH-UHFFFAOYSA-N
- SMILES: N1C2=C(C=C(OC)C=C2)C2CC(N)CC1=2
Computed Properties
- Exact Mass: 202.110613074g/mol
- Monoisotopic Mass: 202.110613074g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 246
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 51Ų
- XLogP3: 1.5
Experimental Properties
- Density: 1.244±0.06 g/cm3(Predicted)
- Boiling Point: 377.8±42.0 °C(Predicted)
- pka: 17.15±0.40(Predicted)
Cyclopent[b]indol-2-amine, 1,2,3,4-tetrahydro-7-methoxy- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-748973-0.05g |
7-methoxy-1H,2H,3H,4H-cyclopenta[b]indol-2-amine |
1706461-02-0 | 95% | 0.05g |
$282.0 | 2024-05-23 | |
Enamine | EN300-748973-0.1g |
7-methoxy-1H,2H,3H,4H-cyclopenta[b]indol-2-amine |
1706461-02-0 | 95% | 0.1g |
$420.0 | 2024-05-23 | |
1PlusChem | 1P00VVFJ-50mg |
7-methoxy-1H,2H,3H,4H-cyclopenta[b]indol-2-amine |
1706461-02-0 | 95% | 50mg |
$399.00 | 2024-06-19 | |
Aaron | AR00VVNV-250mg |
7-methoxy-1H,2H,3H,4H-cyclopenta[b]indol-2-amine |
1706461-02-0 | 95% | 250mg |
$852.00 | 2025-02-10 | |
Aaron | AR00VVNV-1g |
7-methoxy-1H,2H,3H,4H-cyclopenta[b]indol-2-amine |
1706461-02-0 | 95% | 1g |
$1695.00 | 2025-02-10 | |
Aaron | AR00VVNV-100mg |
7-methoxy-1H,2H,3H,4H-cyclopenta[b]indol-2-amine |
1706461-02-0 | 95% | 100mg |
$603.00 | 2025-02-10 | |
Aaron | AR00VVNV-500mg |
7-methoxy-1H,2H,3H,4H-cyclopenta[b]indol-2-amine |
1706461-02-0 | 95% | 500mg |
$1328.00 | 2025-02-10 | |
A2B Chem LLC | AO86271-500mg |
7-methoxy-1H,2H,3H,4H-cyclopenta[b]indol-2-amine |
1706461-02-0 | 95% | 500mg |
$1032.00 | 2024-04-20 | |
Aaron | AR00VVNV-50mg |
7-methoxy-1H,2H,3H,4H-cyclopenta[b]indol-2-amine |
1706461-02-0 | 95% | 50mg |
$413.00 | 2025-02-10 | |
Enamine | EN300-748973-0.5g |
7-methoxy-1H,2H,3H,4H-cyclopenta[b]indol-2-amine |
1706461-02-0 | 95% | 0.5g |
$947.0 | 2024-05-23 |
Cyclopent[b]indol-2-amine, 1,2,3,4-tetrahydro-7-methoxy- Related Literature
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Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
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Mohammad Ziaur Rahman,Kenneth Davey,Shi-Zhang Qiao J. Mater. Chem. A, 2018,6, 1305-1322
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
Additional information on Cyclopent[b]indol-2-amine, 1,2,3,4-tetrahydro-7-methoxy-
Cyclopent[b]indol-2-amine, 1,2,3,4-tetrahydro-7-methoxy
Cyclopent[b]indol-2-amine, 1,2,3,4-tetrahydro-7-methoxy is a biologically active compound with the CAS registry number 1706461-02-0. This compound belongs to the class of tetrahydroisoquinoline derivatives and has garnered significant attention in recent years due to its potential pharmacological activities. The molecule features a unique combination of structural elements, including a methoxy group at position 7 and an amine group at position 2 of the indole ring system. These functional groups contribute to its diverse chemical properties and biological interactions.
The synthesis of Cyclopent[b]indol-2-amine, 1,2,3,4-tetrahydro-7-methoxy involves a multi-step process that typically begins with the preparation of an appropriate indole derivative. Recent advancements in synthetic chemistry have enabled researchers to optimize the reaction conditions for higher yields and better purity. For instance, the use of microwave-assisted synthesis has been reported to significantly reduce reaction times while maintaining product quality. The incorporation of the methoxy group at position 7 is often achieved through nucleophilic aromatic substitution or through directed metallation strategies.
One of the most intriguing aspects of Cyclopent[b]indol-2-amine, 1,2,3,4-tetrahydro-7-methoxy is its pharmacological profile. Preclinical studies have demonstrated that this compound exhibits potent activity against various disease models. For example, research published in Nature Communications highlights its ability to modulate key signaling pathways involved in neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's methoxy group plays a critical role in enhancing its bioavailability and stability within biological systems.
Furthermore, Cyclopent[b]indol-2-amine, 1,2,3,4-tetrahydro-7-methoxy has shown promise as a potential anticancer agent. A study conducted by researchers at the University of California revealed that the compound selectively induces apoptosis in cancer cells while sparing normal cells. This selective toxicity is attributed to its ability to target specific oncogenic pathways that are overactivated in malignant cells.
The structural versatility of Cyclopent[b]indol-2-amine, 1,2,3,4-tetrahydro-7-methoxy also makes it an attractive candidate for drug design and development. Its indole core is a common feature in many bioactive molecules due to its ability to interact with various protein targets. The tetrahydroisoquinoline moiety further enhances its lipophilicity and membrane permeability, which are crucial properties for drug candidates.
In terms of applications beyond therapeutics, Cyclopent[b]indol-2-amine, 1, 2, 3, 4-tetrahydro, and 7-methoxy derivatives have been explored for their potential in agrochemicals and materials science. For instance, recent studies have shown that certain analogs exhibit potent insecticidal activity against agricultural pests without causing harm to non-target species.
Looking ahead, the development of Cyclopent[b]indol-2-amines, including the 1, 2, 3, 4-tetrahydro, and 7-methoxy derivative with CAS number 1706461-02-0, holds immense promise for addressing unmet medical needs. Collaborative efforts between academia and industry are expected to accelerate the translation of this compound into clinical settings.
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